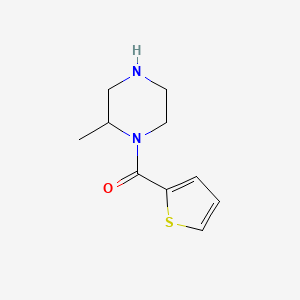
2-Methyl-1-(thiophene-2-carbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-(thiophene-2-carbonyl)piperazine (MTCP) is a molecule with a molecular formula of C10H14N2OS. It has a molecular weight of 210.3 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as MTCP, has been a topic of interest in recent years . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of click reactions to synthesize benzimidazole hybrids containing 1,2,3-triazole and piperazine scaffolds .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of MTCP includes a thiophene ring, a piperazine ring, and a methyl group.Chemical Reactions Analysis
Thiophene derivatives, like MTCP, can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
MTCP has a molecular weight of 210.3 . More detailed physical and chemical properties such as density, melting point, and boiling point were not found in the retrieved papers.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- A study by Aboussafy and Clive (2012) explored the formation of piperazine-2,5-diones using Dieckmann cyclization. This process involves the cyclization of compounds containing a terminal methylene group adjacent to nitrogen, which is relevant to the structure of 2-Methyl-1-(thiophene-2-carbonyl)piperazine (Aboussafy & Clive, 2012).
- Another study by Balaban et al. (2008) synthesized and characterized N,N′-bis((thiophene-2-carboxamide)propyl)piperazine through reactions involving thiophene-2-carbonylchloride and piperazine derivatives (Balaban et al., 2008).
Thiophene Analogues and Their Biological Properties :
- Watthey et al. (1983) synthesized thiophene-containing analogues of mianserin, which is significant as mianserin is a well-known antidepressant. Their research provides insights into the potential antidepressant properties of thiophene derivatives, including those related to 2-Methyl-1-(thiophene-2-carbonyl)piperazine (Watthey et al., 1983).
Application in Drug Development :
- Freeman et al. (2010) investigated the use of piperazine, a core structure in 2-Methyl-1-(thiophene-2-carbonyl)piperazine, in carbon dioxide capture. This research highlights the potential industrial applications of piperazine derivatives (Freeman et al., 2010).
- Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine doped with Febuxostat, exploring their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This indicates the relevance of such compounds in the development of antiviral and antimicrobial agents (Reddy et al., 2013).
Anticancer and Antimicrobial Potential :
- Shareef et al. (2016) synthesized and evaluated thiophene-2-carboxaldehyde derivatives for their anticancer and antimicrobial properties. These findings suggest potential applications of thiophene derivatives, such as 2-Methyl-1-(thiophene-2-carbonyl)piperazine, in cancer and infection treatments (Shareef et al., 2016).
Safety And Hazards
Direcciones Futuras
Thiophene-based analogs, like MTCP, have been a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis, properties, and applications of these compounds.
Propiedades
IUPAC Name |
(2-methylpiperazin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-8-7-11-4-5-12(8)10(13)9-3-2-6-14-9/h2-3,6,8,11H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBAZKIDQGDEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(thiophene-2-carbonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)phenyl)acetamide](/img/structure/B2428723.png)
![1-[3-(3-Methoxyphenyl)propyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2428724.png)
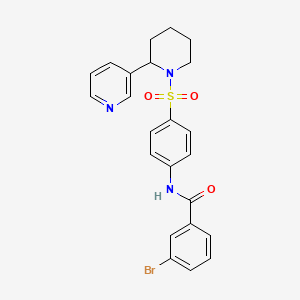
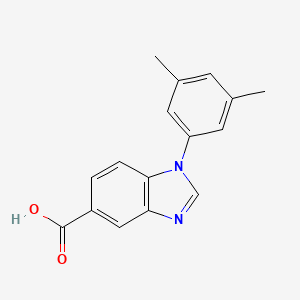
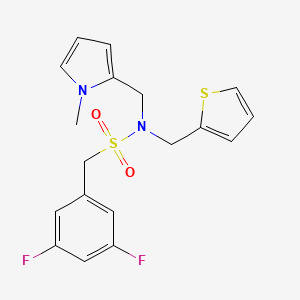
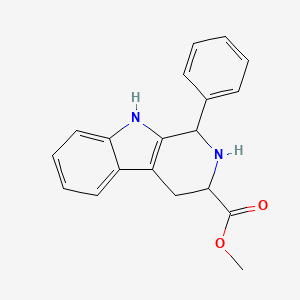
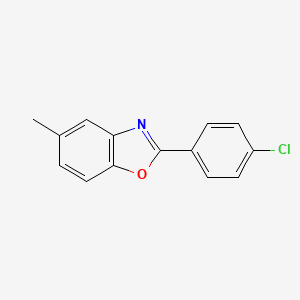
![Benzo[d]thiazol-2-yl(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2428734.png)
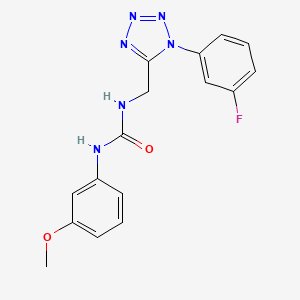
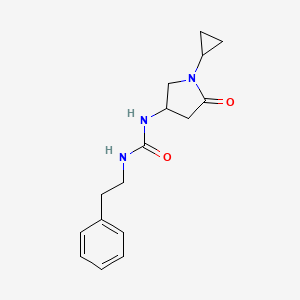
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2428739.png)
![2-{[1-(6-Ethoxypyridazine-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2428740.png)
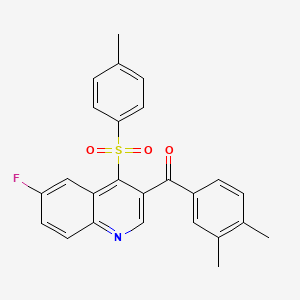
![8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/no-structure.png)